molecular formula C7H8N2O3S B14550022 N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide CAS No. 62041-02-5

N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B14550022
CAS No.: 62041-02-5
M. Wt: 200.22 g/mol
InChI Key: BESKGAGIFVGMDK-UHFFFAOYSA-N
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Description

N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a hydroxyethylidene group and an acetamide moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Beckmann rearrangement is a well-known reaction that can be used to synthesize amides from oximes . This reaction typically involves the conversion of an oxime to an amide by treating it with an acid catalyst and heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiazole ring can undergo substitution reactions, where one or more atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62041-02-5

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

N-(5-acetyl-4-hydroxy-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N2O3S/c1-3(10)5-6(12)9-7(13-5)8-4(2)11/h12H,1-2H3,(H,8,9,11)

InChI Key

BESKGAGIFVGMDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C)O

Origin of Product

United States

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